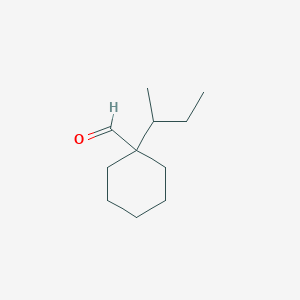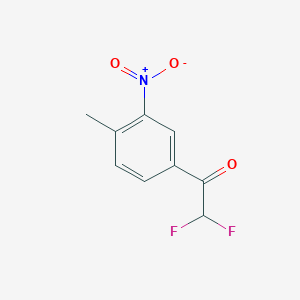
2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C₉H₇F₂NO₃ It is characterized by the presence of two fluorine atoms, a nitro group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.
Substitution: Nucleophiles (amines, thiols), solvents like dimethyl sulfoxide, elevated temperatures.
Oxidation: Potassium permanganate, water, and heat.
Major Products Formed
Reduction: 2,2-Difluoro-1-(4-methyl-3-aminophenyl)ethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,2-Difluoro-1-(4-carboxy-3-nitrophenyl)ethan-1-one.
Scientific Research Applications
2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one and its derivatives involves interactions with various molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluorine atoms can enhance the compound’s stability and bioavailability by influencing its metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-(3-nitrophenyl)ethan-1-one: Similar structure but with the nitro group in a different position.
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Contains an additional fluorine atom.
2,2-Difluoro-1-(4-methylphenyl)ethan-1-one: Lacks the nitro group.
Uniqueness
2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluorine and nitro groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H7F2NO3 |
|---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H7F2NO3/c1-5-2-3-6(8(13)9(10)11)4-7(5)12(14)15/h2-4,9H,1H3 |
InChI Key |
HOHSODRSOQVKRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13259593.png)

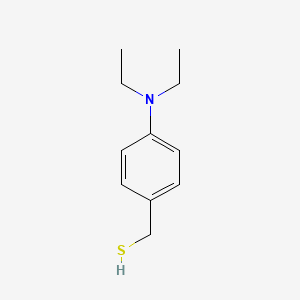
![1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B13259617.png)
![5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B13259621.png)
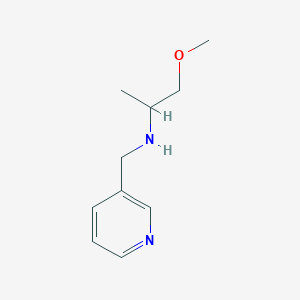
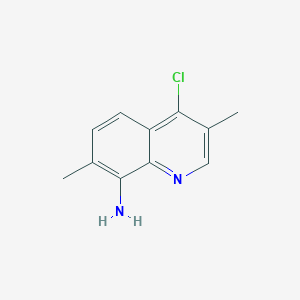
![2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol](/img/structure/B13259642.png)


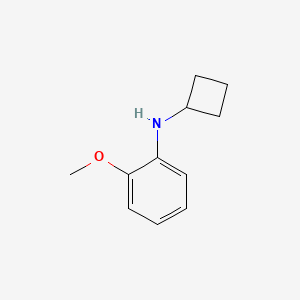
![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13259656.png)
